Lipophilicity Differentiation vs. Nearest 99% 2D-Similar Analog
5-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exhibits a computed logP of 4.83 and logD (pH 7.4) of 4.83 . Its closest commercially cataloged analog—3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole (99% 2D Tanimoto similarity)—displays a measurably lower logP of 4.46 and logSW of −5.20 . The difference arises from the swapped positions of the chloro and methyl substituents between the two aromatic rings, demonstrating that even a regioisomeric rearrangement within the same atom set produces a ΔlogP of +0.37 and a ΔlogSW of +0.24 in favor of the target compound. This level of lipophilicity difference can shift predicted membrane permeability, plasma protein binding, and non-specific binding profiles in screening cascades.
| Evidence Dimension | Computed lipophilicity (logP / logD / logSw) and polar surface area |
|---|---|
| Target Compound Data | logP = 4.8256; logD = 4.8256; logSw = −4.9615; tPSA = 38.9 Ų |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole: logP = 4.46; logSw = −5.20; tPSA = 48.2 Ų |
| Quantified Difference | ΔlogP = +0.37; ΔlogSw = +0.24 (higher solubility); ΔtPSA = −9.3 Ų |
| Conditions | In silico computed properties (ChemDiv / ChemBridge proprietary calculators) under standard conditions |
Why This Matters
A logP difference of 0.37 units is sufficient to alter predicted CNS MPO desirability scores and oral absorption classification, making these two compounds non-interchangeable in permeability-limited screening assays.
